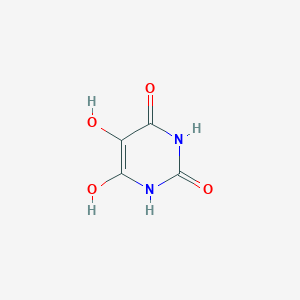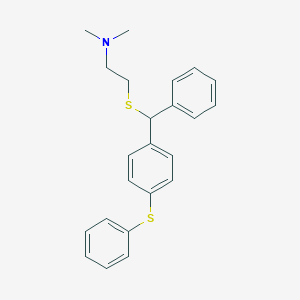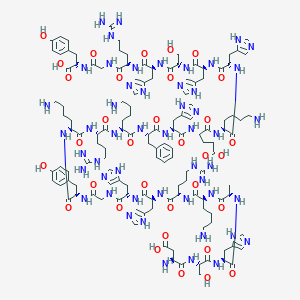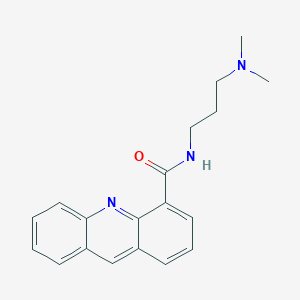
2,4-Dihydroxy-5-phenylpyridine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemistry and Synthesis : The phylation of 2,5-lutidine results in compounds like 3,6-dimethyl-6-phenylpyridine, which are useful in synthesizing α-phenylisocinchomeronic acid and 4-azafluorenone 3-carboxylic acid (Prostakov, Rani, Mikhailova, & Sergeeva, 1986)(source).
DNA Interaction : N-acetoxy metabolites of 2-amino-5-phenylpyridine show greater reactivity towards DNA and dGMP than their derivatives, highlighting their potential in DNA modification studies (Saris et al., 1995)(source).
Medical Research : 5-Hydroxyalkyl-4-phenylpyridines exhibit potential as glucagon antagonists for diabetes treatment (Ladouceur et al., 2002)(source).
Photophysical Properties : Cyclometalated complexes of Iridium(III) with functionalized 2,2'-bipyridines show promising photophysical properties and redox behavior (Neve et al., 1999)(source).
Corrosion Inhibition : N-substituted 2-aminopyridine derivatives effectively inhibit mild steel corrosion in acidic medium (Verma et al., 2018)(source).
Herbicidal Activity : Phenylpyridines show high herbicidal activity against various broadleaf and grass weed species (Schäfer et al., 2003)(source).
Antibacterial and Antifungal Activity : Some synthesized compounds with 2,4'-bipyridine-5- -carbonitriles show promising antibacterial and antifungal activity (Karabasanagouda, Adhikari, & Parameshwarappa, 2009)(source).
Anticancer Activity : Cyclopalladated complexes containing 4-hydroxy-acridine, including phenylpyridine Pd(II) derivatives, show promising anticancer activity (Pucci et al., 2006)(source).
Safety and Hazards
While specific safety and hazard information for 2,4-Dihydroxy-5-phenylpyridine is not available, general safety measures for handling similar compounds include avoiding contact with skin and eyes, not breathing mist/vapors/spray, not ingesting, and keeping in a dry, cool, and well-ventilated place .
Propiedades
IUPAC Name |
4-hydroxy-5-phenyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-10-6-11(14)12-7-9(10)8-4-2-1-3-5-8/h1-7H,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWFNIHXOJTJFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC(=O)C=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00715723 | |
| Record name | 4-Hydroxy-5-phenylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00715723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102249-52-5 | |
| Record name | 4-Hydroxy-5-phenylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00715723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol](/img/structure/B33518.png)



![[(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester](/img/structure/B33524.png)


![5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B33530.png)



